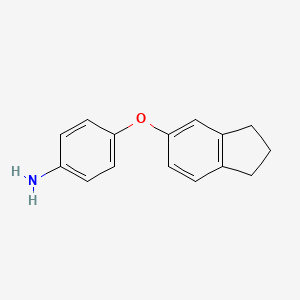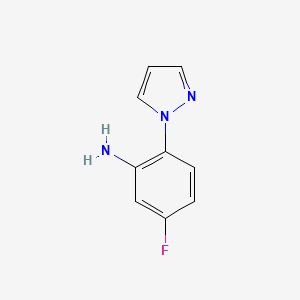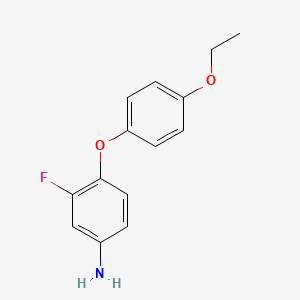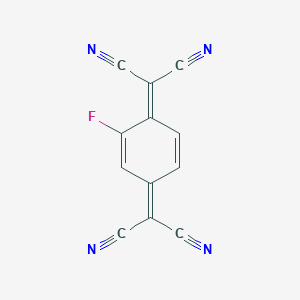
2-氟-7,7,8,8-四氰基喹二甲烷
描述
2-Fluoro-7,7,8,8-tetracyanoquinodimethane is a chemical compound that can be used as an intermediate and impurity in pharmaceuticals . It is also used as a dopant in the fabrication of organic semiconductors .
Synthesis Analysis
The synthesis of 2-Fluoro-7,7,8,8-tetracyanoquinodimethane involves cyclocondensation of diamines with bis(triisopropylsilyl)-dialkynyl-l,2-dione. Further reactions with malononitrile using the Lehnert reagent yield the corresponding tetracyanoquinodimethane (TCNQ) derivatives .Molecular Structure Analysis
The molecular formula of 2-Fluoro-7,7,8,8-tetracyanoquinodimethane is C12H3FN4, and its molecular weight is 222.18 . The molecule is planar, with D2h symmetry .Chemical Reactions Analysis
2-Fluoro-7,7,8,8-tetracyanoquinodimethane is a strong electron acceptor. It forms charge-transfer complexes with a variety of electron-donor molecules as well as metal ions . The molecule is easily reduced to give a blue-colored radical anion .Physical And Chemical Properties Analysis
2-Fluoro-7,7,8,8-tetracyanoquinodimethane is a solid at 20°C . It appears as a light yellow to brown powder or crystal . The melting point ranges from 215.0 to 219.0°C .科学研究应用
分子相互作用和结构分析
氟代 7,7,8,8-四氰基喹二甲烷 (TCNQ) 分子,包括 2-氟-7,7,8,8-四氰基喹二甲烷,因其在晶体结构中的分子内和分子间相互作用而受到研究。这些结构的分子几何形状受氟化程度的影响,导致特定的分子内键,例如 N[三键]C...F-C π-空穴四元键。此外,沿各个传输平面的能量框架分析提供了对这类分子内能量分布的见解,这对于理解和预测这些材料在各种应用中的行为至关重要 (Shukla 等人,2019)。
调整磁性
2-氟-7,7,8,8-四氰基喹二甲烷用于微调某些阳离子部分的磁性。例如,它与 [CoII(Fctp)2]2+ 的相互作用由于阳离子部分和 TCNQ 衍生物之间的超分子相互作用的影响而导致不同的自旋交叉行为和磁性。此类应用对于设计具有特定磁性特征的材料以用于技术和工业至关重要 (Xie 等人,2020)。
对电学和光学性质的影响
如 2-氟-7,7,8,8-四氰基喹二甲烷所示,在四氰基喹二甲烷骨架中添加氟原子会影响分子的结构、振动和电子性质。具体来说,氟化会导致电学和光学带隙减小,这可以在有机半导体的设计中用于电子设备应用,突出了该分子在材料科学和工程领域的潜力 (Umar 等人,2021)。
安全和危害
2-Fluoro-7,7,8,8-tetracyanoquinodimethane is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It should be handled only outdoors or in a well-ventilated area, and protective gloves, clothing, eye protection, and face protection should be worn .
未来方向
The future directions of 2-Fluoro-7,7,8,8-tetracyanoquinodimethane research are likely to focus on its use in the fabrication of organic semiconductors . Its ability to form charge-transfer complexes with a variety of electron-donor molecules makes it a promising candidate for the development of new materials in the field of electronics .
属性
IUPAC Name |
2-[4-(dicyanomethylidene)-3-fluorocyclohexa-2,5-dien-1-ylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3FN4/c13-12-3-8(9(4-14)5-15)1-2-11(12)10(6-16)7-17/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPLEMMFZOKIHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C#N)C#N)C(=CC1=C(C#N)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599533 | |
| Record name | 2,2'-(2-Fluorocyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-7,7,8,8-tetracyanoquinodimethane | |
CAS RN |
69857-37-0 | |
| Record name | 2,2'-(2-Fluorocyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-7,7,8,8-tetracyanoquinodimethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



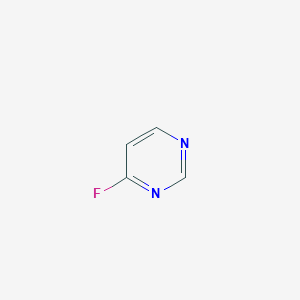


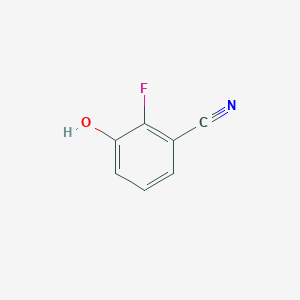
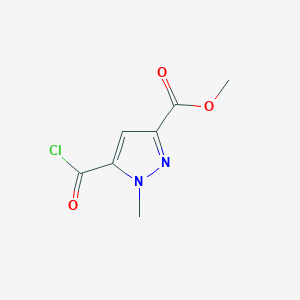
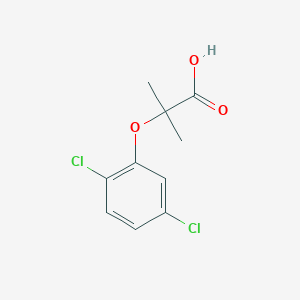
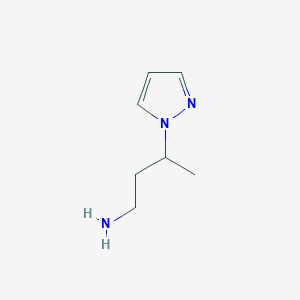
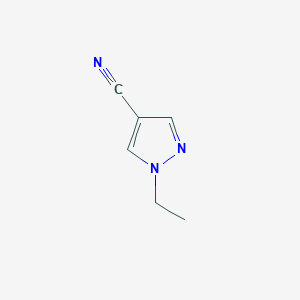
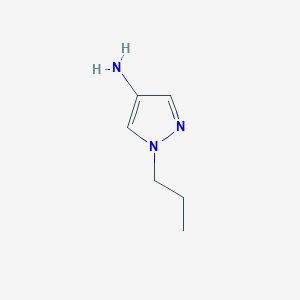
![5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1342756.png)
![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1342757.png)
